2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
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Overview
Description
2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-nitrobenzoic acid hydrazide with butyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired oxadiazole ring . The reaction conditions usually require refluxing the mixture for several hours to ensure complete cyclization.
Chemical Reactions Analysis
2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-Butyl-5-(4-chlorophenyl)-1,3,4-oxadiazole: Similar in structure but with a chlorine atom instead of a nitro group, which may result in different biological activities.
2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole: Contains a methyl group instead of a nitro group, potentially leading to variations in its chemical reactivity and applications.
These comparisons highlight the importance of the substituent groups in determining the properties and applications of oxadiazole derivatives.
Properties
IUPAC Name |
2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-3-4-11-13-14-12(18-11)9-5-7-10(8-6-9)15(16)17/h5-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSHJNMZAAFTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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